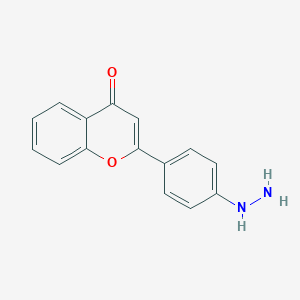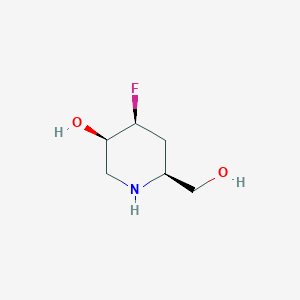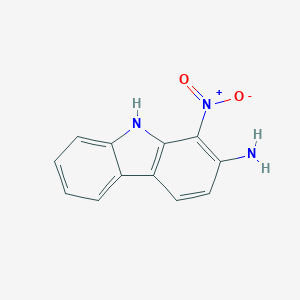
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a benzodioxole core
Méthodes De Préparation
The synthesis of DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol typically involves multiple steps. One common method includes the reaction of appropriate benzodioxole derivatives with benzyloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the benzodioxole core play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol can be compared with similar compounds such as:
4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazole: Known for its luminescent properties and used in materials science.
4,4′-Bibenzo[c]thiophene: Used in optoelectronic devices due to its unique electronic properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized in the synthesis of organic solar cells and OLED components.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2,2-dimethyl-4,7-bis(phenylmethoxy)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-21-19(26-13-15-9-5-3-6-10-15)17(24)18(25)20(22(21)29-23)27-14-16-11-7-4-8-12-16/h3-12,17-22,24-25H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMSHJIYVKTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551898 |
Source


|
| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142435-92-5 |
Source


|
| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)










